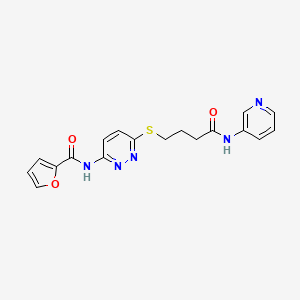

N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[6-[4-oxo-4-(pyridin-3-ylamino)butyl]sulfanylpyridazin-3-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3S/c24-16(20-13-4-1-9-19-12-13)6-3-11-27-17-8-7-15(22-23-17)21-18(25)14-5-2-10-26-14/h1-2,4-5,7-10,12H,3,6,11H2,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQIZHNABXQIMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyridazinyl intermediate, which is then coupled with the furan-2-carboxamide derivative. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridazinyl or furan rings, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Often performed in anhydrous conditions to prevent the decomposition of reducing agents.

Substitution: Conducted in polar aprotic solvents like DMF or DMSO to enhance the nucleophilicity of the substituents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

The European Patent EP 4 374 877 A2 (2024) describes pyrrolo[1,2-b]pyridazine derivatives, such as (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide . Key differences include:

- Core Structure : The patent compound uses a fused pyrrolo-pyridazine system, whereas the target compound has a simpler pyridazine-thioether scaffold.

- Substituents: The trifluoromethyl and morpholinoethoxy groups in the patent compound enhance lipophilicity and solubility, contrasting with the target’s pyridin-3-ylamino and furan-carboxamide groups, which prioritize hydrogen-bonding and π-π stacking.

- Molecular Weight : The patent compound’s larger size (MW ~750–800 g/mol) may limit bioavailability compared to the target compound (estimated MW ~450–500 g/mol).

Autotaxin (ATX) Modulators

The European Patent Bulletin 4003989 (2023) highlights N-methyl, N-(6-(methoxy)pyridazin-3-yl)amine derivatives as ATX modulators for inflammatory respiratory diseases . Comparisons include:

- Linker Chemistry : The target compound employs a thioether bridge, whereas the patent derivatives use methoxy or methylamine linkers. Thioethers may confer greater oxidative stability than ethers.

- Target Selectivity: The patent compounds focus on ATX inhibition via pyridazin-3-ylamine interactions, while the target’s pyridin-3-ylamino group may engage additional targets (e.g., kinases).

Table 1: Comparative Analysis of N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide and Analogues

Mechanistic Insights

- Thioether vs. Ether Linkages : The thioether in the target compound may reduce susceptibility to cytochrome P450-mediated oxidation compared to ether-containing analogues, enhancing in vivo half-life .

- Furan-Carboxamide Role: This group’s planar structure and hydrogen-bonding capacity mimic features of known kinase inhibitors (e.g., imatinib’s pyridine-carboxamide), suggesting possible cross-reactivity with tyrosine kinases .

Limitations and Challenges

- Synthetic Complexity: The target compound’s thioether and pyridin-3-ylamino groups require multi-step synthesis, posing scalability challenges.

- Lack of In Vivo Data : While patent compounds have documented preclinical results, the target compound’s efficacy and toxicity profiles remain unvalidated in peer-reviewed studies.

Biological Activity

N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide, with CAS number 1105218-06-1, is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

The compound has the following chemical characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 383.4 g/mol

- Structure : It features a pyridazinyl group linked to a furan-2-carboxamide moiety, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Preparation of the pyridazinyl intermediate.

- Coupling with the furan-2-carboxamide derivative.

- Use of organic solvents (e.g., DMF or DCM) and catalysts like palladium on carbon (Pd/C).

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been evaluated for its activity against various bacterial strains, particularly Mycobacterium tuberculosis (Mtb).

Case Study:

A study reported that derivatives of similar structures exhibited significant anti-tubercular activity with IC values ranging from 1.35 to 2.18 µM against Mtb H37Ra strain . The most active compounds showed IC values between 3.73 and 4.00 µM, indicating their potency in inhibiting bacterial growth.

Cytotoxicity

In vitro cytotoxicity studies on human embryonic kidney cells (HEK-293) indicated that the tested compounds were non-toxic, suggesting a favorable safety profile for further development .

The precise mechanism of action for this compound involves interactions with specific molecular targets, potentially binding to enzymes or receptors that modulate biological pathways. This interaction can lead to altered enzyme activity, contributing to its antimicrobial effects.

Data Summary

| Biological Property | Value/Description |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 383.4 g/mol |

| IC | 1.35 - 2.18 µM against Mtb H37Ra |

| IC | 3.73 - 4.00 µM |

| Cytotoxicity | Non-toxic to HEK-293 cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.